![molecular formula C₃₂H₃₇NO₈ B132184 4-Hydroxytamoxifen beta-glucuronide CAS No. 128255-45-8](/img/structure/B132184.png)
4-Hydroxytamoxifen beta-glucuronide
Overview
Description
4-Hydroxytamoxifen beta-glucuronide is a metabolite of tamoxifen, a selective estrogen receptor modulator (SERM) widely used in the treatment and prevention of breast cancer. Tamoxifen undergoes extensive metabolism in the liver, and one of its major active metabolites is 4-hydroxytamoxifen. This metabolite is further conjugated to form this compound, which is excreted from the body. The glucuronidation process is crucial for the detoxification and elimination of tamoxifen and its metabolites .
Preparation Methods
The synthesis of 4-hydroxytamoxifen beta-glucuronide involves the glucuronidation of 4-hydroxytamoxifen. This reaction is typically catalyzed by the enzyme UDP-glucuronosyltransferase (UGT), specifically UGT1A4 . The reaction conditions often include the presence of UDP-glucuronic acid as the glucuronide donor and appropriate buffer systems to maintain the pH. Industrial production methods may involve the use of recombinant UGT1A4 enzymes expressed in cell lines such as HK293 cells .
Chemical Reactions Analysis
4-Hydroxytamoxifen beta-glucuronide primarily undergoes glucuronidation reactions. The glucuronidation process involves the transfer of the glucuronic acid moiety to the hydroxyl group of 4-hydroxytamoxifen, forming a beta-glucuronide conjugate . This reaction is catalyzed by UGT enzymes and typically occurs in the liver. The major product of this reaction is this compound, which is more water-soluble and can be excreted from the body .
Scientific Research Applications
Pharmacokinetics and Metabolism Studies
4-OH-TAM β-glucuronide plays a vital role in the pharmacokinetics of tamoxifen and its metabolites. It is primarily involved in the detoxification and elimination processes of tamoxifen, affecting its therapeutic efficacy and safety profile. Studies have shown that most of the 4-hydroxytamoxifen found in bile from tamoxifen-treated patients exists as a glucuronide conjugate, indicating its importance in drug metabolism and excretion pathways .
Toxicological Implications
The glucuronidation process involving 4-OH-TAM β-glucuronide may also mitigate toxic effects associated with tamoxifen and its metabolites. For instance, while some metabolites can exhibit genotoxic properties, glucuronidation serves as a detoxification route, reducing the likelihood of adverse effects such as endometrial cancer associated with long-term tamoxifen use .
Comparative Analysis of Metabolites
The following table summarizes key characteristics of 4-OH-TAM β-glucuronide compared to other relevant metabolites:
Metabolite | Formation Pathway | Receptor Binding Affinity | Biological Activity |
---|---|---|---|
4-Hydroxytamoxifen | CYP-mediated hydroxylation | High | Potent antiestrogenic effects |
4-OH-TAM β-glucuronide | UGT-mediated glucuronidation | Low | Weak inhibition of cell growth |
Tamoxifen N-glucuronide | UGT-mediated glucuronidation | Moderate | Variable effects on estrogen receptors |
Case Study 1: Variability in Tamoxifen Response
A study examined interindividual variability in plasma concentrations of endoxifen (another active metabolite) and its glucuronides among women undergoing tamoxifen therapy. The findings indicated that genetic polymorphisms in UGT enzymes significantly influence the metabolism of tamoxifen and its metabolites, affecting treatment outcomes . This underscores the importance of understanding glucuronidation processes for personalized medicine approaches.
Case Study 2: Impact on Breast Cancer Treatment
Research involving hepatocyte models demonstrated that 4-OH-TAM β-glucuronide was formed during the metabolism of tamoxifen. The study highlighted that this metabolite had minimal growth-inhibitory effects on MCF-7 breast cancer cells compared to its parent compound, reinforcing the notion that glucuronidation may serve as a detoxification mechanism rather than contributing to therapeutic efficacy .
Mechanism of Action
The mechanism of action of 4-hydroxytamoxifen beta-glucuronide involves its formation through the glucuronidation of 4-hydroxytamoxifen. This process is catalyzed by UGT enzymes, which transfer the glucuronic acid moiety to the hydroxyl group of 4-hydroxytamoxifen . The resulting beta-glucuronide conjugate is more water-soluble and can be excreted from the body, aiding in the detoxification and elimination of tamoxifen and its metabolites .
Comparison with Similar Compounds
4-Hydroxytamoxifen beta-glucuronide is similar to other glucuronide conjugates formed from the metabolism of tamoxifen and its metabolites. For example, tamoxifen N-glucuronide and 4-hydroxytamoxifen N-glucuronide are also formed through the glucuronidation process catalyzed by UGT enzymes . this compound is unique in that it is formed from the hydroxylated metabolite of tamoxifen, which has a higher affinity for estrogen receptors and greater antiestrogenic activity compared to the parent compound .
Biological Activity
4-Hydroxytamoxifen beta-glucuronide (4-OH-TAM-G) is a significant metabolite of tamoxifen, a widely used selective estrogen receptor modulator (SERM) in breast cancer treatment. The biological activity of this compound is primarily linked to its metabolic pathways, pharmacokinetics, and interactions with various enzymes and receptors. This article explores the biological activity of 4-OH-TAM-G, supported by research findings, case studies, and data tables.
Overview of Tamoxifen Metabolism
Tamoxifen undergoes extensive metabolism in the liver, where it is converted into several active metabolites, including 4-hydroxytamoxifen (4-OH-TAM). The glucuronidation process is crucial for the elimination of these metabolites. Specifically, 4-OH-TAM is further metabolized to form 4-OH-TAM-G through the action of UDP-glucuronosyltransferases (UGTs), predominantly UGT1A4 .
Enzymatic Activity and Kinetics
Glucuronidation Process
The enzymatic conversion of 4-OH-TAM to 4-OH-TAM-G involves several UGT isoforms. Studies have shown that polymorphisms in the UGT1A4 gene can significantly affect glucuronidation rates. For instance, variant alleles such as UGT1A4 24Pro/48Val exhibit different kinetic parameters compared to wild-type alleles . The apparent values for the glucuronidation of 4-OH-TAM have been reported to be approximately 2.2 μM, indicating a relatively high affinity for the substrate .
Impact of Other Compounds
Research indicates that other compounds can influence the glucuronidation of 4-OH-TAM. For example, morphine has been shown to inhibit the formation of 4-OH-TAM-G in vitro, suggesting potential drug interactions that could affect tamoxifen metabolism .
Pharmacokinetics and Excretion
Excretion Patterns
The excretion of tamoxifen and its metabolites has been extensively studied. In a case study involving a patient with biliary drainage, it was found that 4-OH-TAM was the dominant metabolite excreted in urine and bile shortly after administration . Over a period of ten days, approximately 26.7% of the administered radioactivity was recovered in urine, with significant amounts attributed to hydroxylated metabolites like 4-OH-TAM .
Biological Activity and Therapeutic Implications
Estrogen Receptor Modulation
As a potent active metabolite, 4-OH-TAM exhibits strong anti-estrogenic activity by binding to estrogen receptors (ERα and ERβ). This action is crucial for its therapeutic effects in breast cancer treatment . The glucuronidated form, 4-OH-TAM-G, may also retain some biological activity; however, its primary role appears to be facilitating excretion rather than direct receptor interaction.
Case Studies and Clinical Observations
Clinical studies have highlighted the variability in response to tamoxifen therapy among patients, which may be attributed to genetic polymorphisms affecting UGT activity. For example, individuals with certain UGT1A4 polymorphisms may experience altered metabolism and efficacy of tamoxifen treatment .
Data Summary
Parameter | Value |
---|---|
Major Metabolite | 4-Hydroxytamoxifen |
Glucuronidation | ~2.2 μM |
Excretion in Urine (10 days) | 26.7% |
Dominant Metabolite in Bile | 4-Hydroxytamoxifen |
Properties
IUPAC Name |
(2S,3S,4R,5R,6S)-3-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]-3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37NO8/c1-4-25(21-11-7-5-8-12-21)26(22-15-17-23(18-16-22)39-20-19-33(2)3)32(38)28(35)27(34)31(41-29(32)30(36)37)40-24-13-9-6-10-14-24/h5-18,27-29,31,34-35,38H,4,19-20H2,1-3H3,(H,36,37)/b26-25-/t27-,28-,29-,31-,32+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFHAYXIYPCIFK-DKNZORBSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2(C(C(C(OC2C(=O)O)OC3=CC=CC=C3)O)O)O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=C(C=C1)OCCN(C)C)/[C@@]2([C@@H]([C@H]([C@@H](O[C@@H]2C(=O)O)OC3=CC=CC=C3)O)O)O)/C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128255-45-8 | |
Record name | 4-Hydroxytamoxifen beta-glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128255458 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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